molecular formula C12H9F2N3O2S B2613625 N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 905685-94-1

N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2613625
CAS No.: 905685-94-1
M. Wt: 297.28
InChI Key: JUWLYZPXASNULG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the exploration of new central nervous system (CNS) active agents. This molecule features a 2-thioxo-dihydropyrimidin-4-one core linked to a 2,4-difluorophenyl group via an acetamide bridge, a structural motif shared with compounds investigated for their potent biological activities. Research on closely related S-alkylated derivatives of 2-thioxo-dihydropyrimidin-4-one has demonstrated promising anticonvulsant properties in standardized preclinical models, such as those using pentylenetetrazole- and maximal electroshock-induced seizures . The mechanism of action for this class of compounds is an active area of investigation, with the strategic incorporation of the exocyclic sulfur atom and the acetamide functionality being recognized as critical for enhancing anticonvulsant efficacy . The 2,4-difluorophenyl substituent is a common pharmacophore in drug design, often employed to influence the molecule's lipophilicity, metabolic stability, and overall binding affinity to biological targets. As part of a broader chemical family, this compound provides researchers with a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel therapeutic candidates for neurological disorders. It is supplied exclusively for research use in laboratory settings. This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2S/c13-7-1-2-9(8(14)5-7)16-10(18)6-20-11-3-4-15-12(19)17-11/h1-5H,6H2,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWLYZPXASNULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSC2=CC=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Dihydropyrimidinone Core: This step involves the condensation of urea with an appropriate β-keto ester in the presence of a catalyst such as acetic acid or a Lewis acid like zinc chloride.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the dihydropyrimidinone intermediate.

    Formation of the Sulfanylacetamide Linkage: The final step involves the reaction of the intermediate with a thiol reagent, followed by acylation to form the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the dihydropyrimidinone moiety can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The difluorophenyl group and the dihydropyrimidinone moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table highlights structural analogues and their distinguishing features:

Compound Name Structural Differences vs. Target Compound Potential Implications Reference
2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide - 6-oxo vs. 2-oxo pyrimidinone
- 4-(trifluoromethyl)phenyl vs. 2,4-difluorophenyl
Enhanced electron-withdrawing effect from CF₃; altered tautomerism may affect receptor binding.
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) - Triazole replaces pyrimidinone
- Phenoxy group vs. sulfanyl linkage
Different hydrogen-bonding interactions; potential herbicidal activity (auxin mimic).
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) - Pyridinecarboxamide vs. pyrimidinylsulfanyl acetamide
- Phenoxy group with CF₃
Higher lipophilicity; known herbicide targeting carotenoid biosynthesis.
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) - Triazole-pyridine hybrid vs. pyrimidinone
- Ethylphenyl substituent
Orco ion channel agonist (insect olfaction modulation); divergent biological target.
2-({6-benzyl-4-oxo-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide - Bicyclic pyridopyrimidinone vs. monocyclic pyrimidinone
- Dichlorophenyl vs. difluorophenyl
Increased steric bulk; potential kinase inhibition or antimicrobial activity.

Physicochemical and Functional Comparisons

  • Electronic Effects : The 2,4-difluorophenyl group in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ group in the analogue from , which may reduce metabolic degradation .
  • Hydrogen Bonding: The pyrimidinone ring in the target compound enables tautomerism (lactam-lactim), facilitating hydrogen-bonding interactions absent in triazole-based analogues like WH7 or VUAA-1 .
  • Lipophilicity: Diflufenican’s trifluoromethylphenoxy group confers higher logP values compared to the target compound, favoring membrane penetration in herbicidal applications .

Biological Activity

N-(2,4-Difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C12_{12}H10_{10}F2_{2}N2_{2}O2_{2}S
  • Molecular Weight : 288.28 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of COX Enzymes : Many derivatives demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers, which are linked to various diseases including cancer.
  • Anticancer Properties : Some studies suggest that similar compounds may induce apoptosis in cancer cells through various signaling pathways.

In Vitro Studies

A summary of in vitro studies on related compounds is shown below:

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)Antioxidant Activity (IC50_{50}, µM)
Celecoxib14.70.05N/A
Compound A12.50.0425
Compound B18.00.0630

Data sourced from various studies on related compounds demonstrating similar structures and biological activities.

Case Studies

  • Anti-inflammatory Activity : A study conducted on a series of pyrimidine derivatives, including compounds similar to this compound, showed significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models activated with lipopolysaccharides (LPS). The tested compounds exhibited IC50_{50} values significantly lower than those of standard anti-inflammatory drugs.
  • Anticancer Efficacy : In another study focusing on the anticancer effects of related compounds, it was observed that they could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of apoptotic pathways and the induction of cell cycle arrest.

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